5-溴-4-(三氟甲基)-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

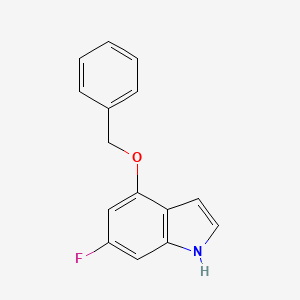

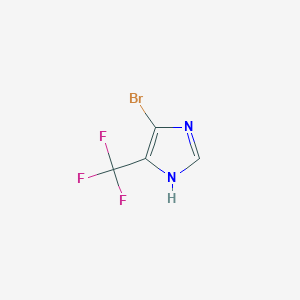

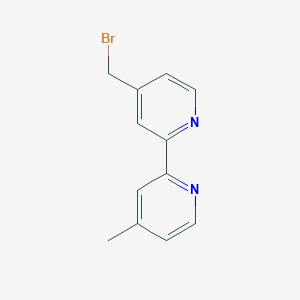

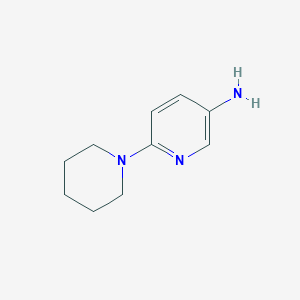

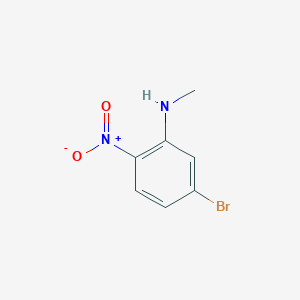

5-Bromo-4-(trifluoromethyl)-1H-imidazole is a chemical compound with the molecular formula C5H2BrF3N2 . It is a derivative of imidazole, a heterocyclic organic compound. The compound contains a bromine atom and a trifluoromethyl group attached to the imidazole ring .

Synthesis Analysis

The synthesis of 5-Bromo-4-(trifluoromethyl)-1H-imidazole and its derivatives often involves the use of trifluoromethyl-containing building blocks or the direct introduction of a trifluoromethyl group . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-(trifluoromethyl)-1H-imidazole is characterized by an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. One of the carbon atoms in the ring is substituted with a bromine atom, and another carbon atom is substituted with a trifluoromethyl group .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-4-(trifluoromethyl)-1H-imidazole are diverse. For example, it can undergo reactions with amines to form substituted pyridines . The reaction conditions may vary depending on the specific reactants and the desired products .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-(trifluoromethyl)-1H-imidazole are influenced by its molecular structure. It has a molecular weight of 242.00 g/mol . The presence of the bromine atom and the trifluoromethyl group can affect its reactivity and other properties .科学研究应用

Anticancer Research

5-Bromo-4-(trifluoromethyl)-1H-imidazole: is a compound that has been studied for its potential use in anticancer treatments. The presence of the imidazole ring is significant in many drugs that target cancer cells. The trifluoromethyl group can improve the compound’s metabolic stability and its ability to interact with biological targets .

Antimicrobial and Antifungal Applications

This compound also shows promise in antimicrobial and antifungal applications. The bromine and trifluoromethyl groups are known to enhance the bioactivity of molecules, making them effective in combating various bacterial and fungal pathogens .

Agricultural Chemical Development

In the agricultural sector, 5-Bromo-4-(trifluoromethyl)-1H-imidazole derivatives can be used to develop new pesticides and herbicides. The structural motif of trifluoromethylpyridines, to which this compound is related, is common in active agrochemical ingredients due to their unique physicochemical properties .

Material Science

The unique properties of the trifluoromethyl group make this compound a candidate for creating advanced materials. Its potential applications include the development of novel polymers and coatings that require specific chemical resistance or stability .

Pharmaceutical Intermediates

As an intermediate, 5-Bromo-4-(trifluoromethyl)-1H-imidazole is valuable in synthesizing various pharmaceutical compounds. Its modified derivatives can lead to the development of new drugs with improved pharmacokinetic properties .

Biochemical Research

In biochemical research, this compound can be used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. This can provide insights into the design of new therapeutic agents .

安全和危害

未来方向

The future research directions for 5-Bromo-4-(trifluoromethyl)-1H-imidazole and its derivatives could involve the development of new synthetic methods and the exploration of their applications in various fields. It is expected that many novel applications of trifluoromethylpyridine, a structurally similar compound, will be discovered in the future .

作用机制

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may be involved in, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s worth noting that the development of similar compounds has focused on improving druglikeness and adme-tox properties .

Result of Action

Similar compounds have been used in the synthesis of pharmacologically active decorated diazines .

Action Environment

The success of suzuki–miyaura coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

4-bromo-5-(trifluoromethyl)-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2/c5-3-2(4(6,7)8)9-1-10-3/h1H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAQQAXRVFYODC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442757 |

Source

|

| Record name | 4-Bromo-5-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219534-99-3 |

Source

|

| Record name | 4-Bromo-5-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)

![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)